

# A Comparative Guide: Tigapotide Versus Standard-of-Care Chemotherapy for Prostate Cancer

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## Compound of Interest

Compound Name: *Tigapotide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational peptide therapeutic, **Tigapotide**, against the established standard-of-care chemotherapies, docetaxel and cabazitaxel, for the treatment of prostate cancer. The information is compiled from preclinical and clinical trial data to support research and development efforts in oncology.

## Executive Summary

**Tigapotide** (also known as PCK3145) is a synthetic peptide derived from the Prostate Secretory Protein of 94 amino acids (PSP94), a protein whose expression is downregulated in advanced prostate cancer.[1][2] Preclinical and early clinical data suggest that **Tigapotide** may act as a signal transduction inhibitor with anti-tumor, anti-angiogenic, and anti-metastatic properties.[1][3] The current standard-of-care for metastatic castration-resistant prostate cancer (mCRPC) includes taxane-based chemotherapies such as docetaxel and cabazitaxel, which have demonstrated a survival benefit in large-scale Phase III clinical trials. These agents function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. This guide will present the available data on their respective mechanisms of action, efficacy, and safety profiles.

## Data Presentation: A Comparative Overview

Due to the different stages of development, a direct comparison of Phase III clinical trial data is not possible. The following tables summarize the available quantitative data for **Tigapotide** and the standard-of-care chemotherapies.

**Table 1: Tigapotide (PCK3145) - Summary of Preclinical and Early Clinical Data**

| Endpoint                | Result   | Experimental Model  |
|-------------------------|--|---|
| Tumor Growth Inhibition | Dose-dependent decrease in primary tumor volume.                     | Syngeneic rat prostate cancer model (MatLyLu cells). <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>              |
| Metastasis Inhibition   | Significant delay in the development of skeletal metastases.         | In vivo rat model with intracardiac inoculation of MatLyLu cells. <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Biomarker Modulation    | Declines in Matrix Metalloproteinase-9 (MMP-9) levels.               | Phase I clinical trial in patients with castrate metastatic prostate cancer. <a href="#">[1]</a>                              |
| PSA Response            | PSA doubling time increased from 4 to 8 months in one patient.       | Phase I clinical trial in patients with castrate metastatic prostate cancer. <a href="#">[1]</a>                              |
| Safety                  | Well-tolerated with no observed adverse events in the Phase I trial. | Phase I clinical trial in patients with castrate metastatic prostate cancer. <a href="#">[1]</a>                              |

**Table 2: Docetaxel - Summary of Key Phase III Clinical Trial Data in mCRPC**

| Trial     | Treatment Arm                                       | Control Arm               | Median Overall Survival | Median Progression-Free Survival | PSA Response Rate (≥50% decline) |
|-----------|---|---------------------------|-------------------------|----------------------------------|----------------------------------|
| TAX 327   | Docetaxel (75 mg/m <sup>2</sup> q3w) + Prednisone   | Mitoxantrone + Prednisone | 18.9 months             | Not Reported                     | 45%                              |
| SWOG 9916 | Docetaxel (60 mg/m <sup>2</sup> q3w) + Estramustine | Mitoxantrone + Prednisone | 17.5 months             | 6.3 months                       | 50%                              |

**Table 3: Cabazitaxel - Summary of Key Phase III Clinical Trial Data in mCRPC**

| Trial                 | Treatment Arm                                    | Control Arm               | Median Overall Survival | Median Progression-Free Survival | PSA Response Rate (≥50% decline) |
|-----------------------|--|---------------------------|-------------------------|----------------------------------|----------------------------------|
| TROPIC (Second-line)  | Cabazitaxel (25 mg/m <sup>2</sup> ) + Prednisone | Mitoxantrone + Prednisone | 15.1 months             | 2.8 months                       | 39.2%                            |
| FIRSTANA (First-line) | Cabazitaxel (25 mg/m <sup>2</sup> ) + Prednisone | Docetaxel + Prednisone    | 25.2 months             | 5.1 months                       | Not Reported                     |

## Experimental Protocols

### Tigapotide (PCK3145) Phase I Clinical Trial Methodology

A Phase I study was conducted to evaluate the safety, pharmacokinetics, and biological effects of **Tigapotide** in patients with castrate metastatic prostate cancer who had failed previous therapies.

- Study Design: Open-label, dose-escalation study.

- Patient Population: Patients with castrate metastatic prostate cancer with evidence of disease progression.
- Treatment Regimen: Two cohorts of 10 patients each received either 7.5 mg/m<sup>2</sup> of **Tigapotide** twice weekly or 15 mg/m<sup>2</sup> weekly. Treatment was administered for four weeks, followed by a two-week observation period. Patients with stable disease could receive additional two-month cycles.
- Assessments: Safety was monitored through the recording of adverse events. Biological activity was assessed by measuring plasma levels of MMP-9. Efficacy was evaluated through Prostate-Specific Antigen (PSA) levels and imaging scans at baseline and at weeks 2, 4, and 6.<sup>[1]</sup>

## Standard-of-Care Chemotherapy: Representative Phase III Trial Protocols

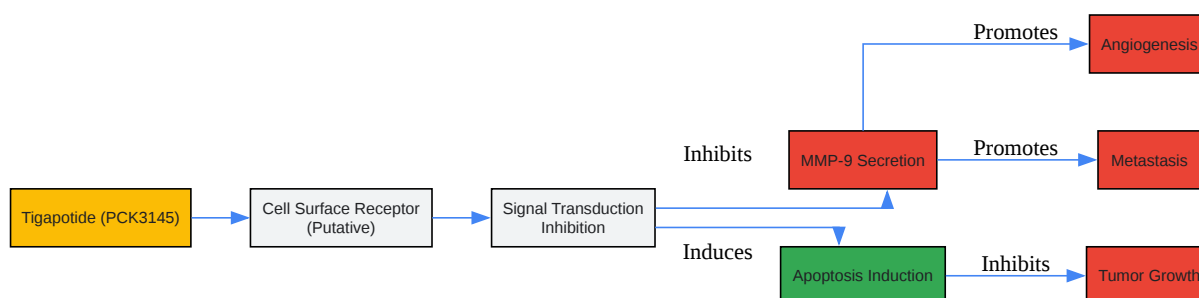
- Study Design: A multicenter, randomized, open-label Phase III trial.
- Patient Population: 1006 men with metastatic hormone-refractory prostate cancer.
- Treatment Arms:
  - Docetaxel 75 mg/m<sup>2</sup> intravenously every 3 weeks plus prednisone 5 mg orally twice daily.
  - Docetaxel 30 mg/m<sup>2</sup> intravenously weekly for 5 of 6 weeks plus prednisone 5 mg orally twice daily.
  - Mitoxantrone 12 mg/m<sup>2</sup> intravenously every 3 weeks plus prednisone 5 mg orally twice daily.
- Primary Endpoint: Overall survival.
- Secondary Endpoints: Pain response, PSA response, and quality of life.
- Study Design: A multinational, randomized, open-label Phase III trial.

- Patient Population: 755 men with mCRPC who had progressed during or after docetaxel-based therapy.
- Treatment Arms:
  - Cabazitaxel 25 mg/m<sup>2</sup> intravenously every 3 weeks plus prednisone 10 mg orally daily.
  - Mitoxantrone 12 mg/m<sup>2</sup> intravenously every 3 weeks plus prednisone 10 mg orally daily.
- Primary Endpoint: Overall survival.
- Secondary Endpoints: Progression-free survival, tumor response rate, PSA response, and safety.

## Signaling Pathways and Mechanisms of Action

### Tigapotide (PCK3145) Signaling Pathway

**Tigapotide's** mechanism of action is linked to its origin from Prostate Secretory Protein 94 (PSP94). PSP94 and its derivatives are believed to act as signal transduction inhibitors, inducing apoptosis and inhibiting metastasis-related enzymes like MMP-9.



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*Caption: Proposed signaling pathway for **Tigapotide** in prostate cancer.*

## Standard-of-Care Chemotherapy (Taxanes) Signaling Pathway

Docetaxel and cabazitaxel are taxane chemotherapies that share a common mechanism of action targeting microtubules, which are essential for cell division.

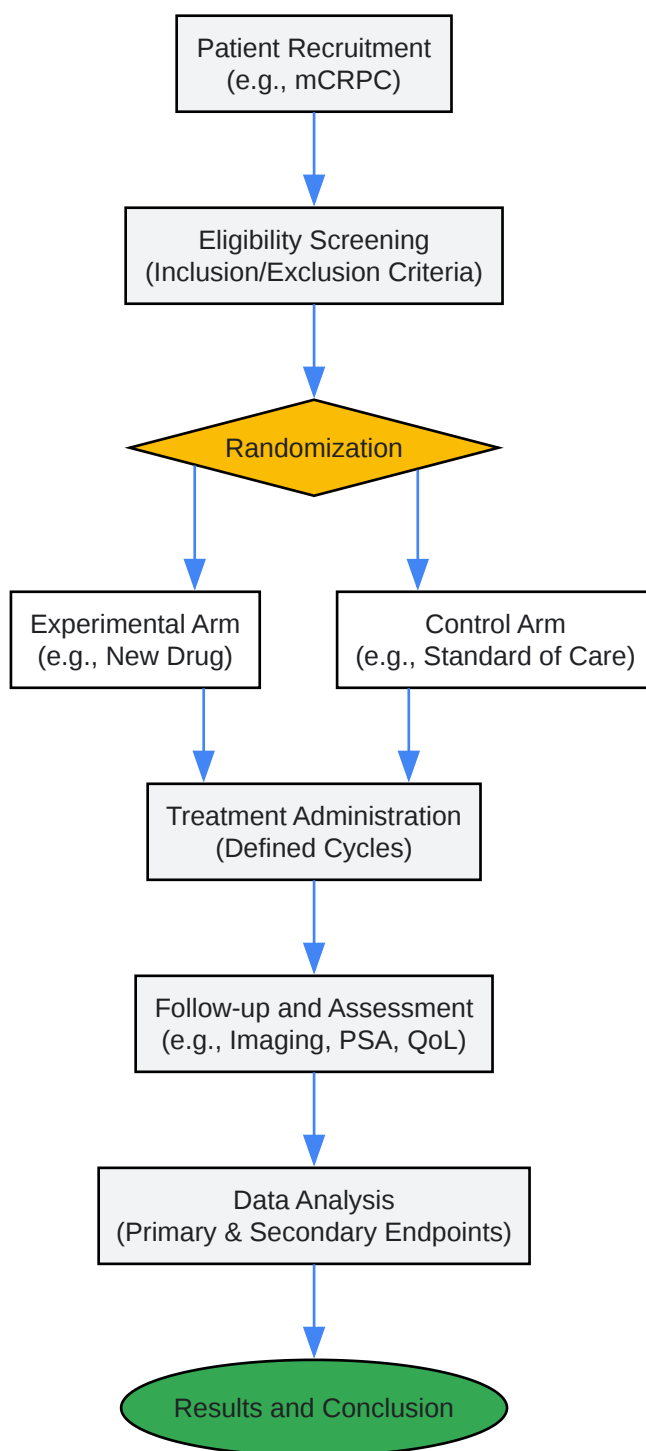


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*Caption: Mechanism of action of taxane chemotherapy in prostate cancer.*

## Experimental Workflow: Clinical Trial Design

The following diagram illustrates a generalized workflow for a randomized controlled clinical trial, representative of the Phase III studies for standard-of-care chemotherapies.



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